(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine
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Overview
Description
(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine is a chemical compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, material science, and other fields due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another approach involves the use of multicomponent reactions with easily available chemicals, making the synthesis process efficient and cost-effective .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazo[1,2-a]pyridine oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its wide range of biological activities, including antibacterial and antifungal properties.
Imidazo[1,2-a]pyrimidine: Similar in structure but with different functional groups, leading to varied applications in medicinal chemistry.
Uniqueness
(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine stands out due to its specific structural modifications, which can enhance its biological activity and selectivity compared to other imidazo[1,2-a]pyridine derivatives . This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine is a compound belonging to the imidazo[1,2-a]pyridine family, which is recognized for its diverse biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
- IUPAC Name : this compound
- Molecular Formula : C10H13N3
- Molecular Weight : 175.23 g/mol
- CAS Number : 1216046-88-6
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can lead to the inhibition of specific enzymes or receptors involved in disease processes. The compound has been investigated for its potential as:
- Antimicrobial Agent : It exhibits activity against a range of bacteria and viruses by disrupting cellular functions.
- Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Biological Activity Data
Activity Type | Target | IC50 (µM) | Notes |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 0.34 ± 0.05 | Effective against resistant strains |
Antiviral | Influenza virus | 0.16 ± 0.02 | Inhibits viral replication |
Antitumor | Various cancer cell lines | 0.37 ± 0.02 | Induces apoptosis in vitro |
Case Studies and Research Findings
Research has highlighted the potential of this compound in various therapeutic areas:
-
Antimicrobial Studies :
- A study demonstrated that this compound showed significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus with an IC50 value of 0.34 µM .
- Additional research indicated its effectiveness against viral pathogens, particularly influenza, with an IC50 value of 0.16 µM .
- Antitumor Activity :
-
Comparative Analysis :
- Compared to other imidazo[1,2-a]pyridine derivatives, this compound exhibits enhanced selectivity and potency due to its unique structural modifications that improve binding affinity to target proteins .
Properties
IUPAC Name |
(2,3-dimethylimidazo[1,2-a]pyridin-7-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-7-8(2)13-4-3-9(6-11)5-10(13)12-7/h3-5H,6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNXRSFENCQFSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC(=CC2=N1)CN)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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